molecular formula C15H21N5O4 B1669581 N6-环戊基腺苷 CAS No. 41552-82-3

N6-环戊基腺苷

货号: B1669581
CAS 编号: 41552-82-3
分子量: 335.36 g/mol
InChI 键: SQMWSBKSHWARHU-SDBHATRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N6-环戊基腺苷是一种合成的腺苷衍生物,作为腺苷 A1 受体的选择性激动剂。该化合物以其强效的 cardiovascular effects 而闻名,并在科学研究中被广泛用于研究腺苷受体。 其分子式为 C15H21N5O4,摩尔质量为 335.36 g/mol .

科学研究应用

N6-环戊基腺苷具有广泛的科学研究应用,包括:

    化学: 用作研究腺苷受体及其与其他分子相互作用的工具。

    生物学: 研究其在调节细胞信号通路(尤其是涉及腺苷 A1 受体的通路)中的作用。

    医学: 探索其在心血管疾病、癫痫和神经保护方面的潜在治疗作用。

    工业: 用于开发针对腺苷受体的新药.

作用机制

N6-环戊基腺苷通过选择性结合并激活腺苷 A1 受体发挥作用。这种激活会导致一系列细胞内信号事件,包括抑制腺苷酸环化酶、降低环腺苷一磷酸 (cAMP) 水平以及调节离子通道活性。 这些作用导致各种生理反应,如心率降低和血管扩张 .

类似化合物:

    N6-甲基腺苷: 另一种具有类似受体亲和力但药代动力学特性不同的腺苷衍生物。

    2-氯-N6-环戊基腺苷: 在 2 位具有氯原子的衍生物,提供不同的受体选择性和效力。

    8-环戊基-1,3-二丙基黄嘌呤: 一种具有腺苷受体拮抗剂特性的黄嘌呤衍生物.

独特性: N6-环戊基腺苷因其对腺苷 A1 受体的高选择性和效力而独一无二,使其成为研究和潜在治疗应用中宝贵的工具 .

生化分析

Biochemical Properties

N6-Cyclopentyladenosine interacts with the adenosine A1 receptor, exhibiting high affinity and selectivity . The Ki values for human A1, A2A, and A3 receptors are 2.3 nM, 790 nM, and 43 nM, respectively . This interaction with the adenosine A1 receptor is central to its role in biochemical reactions.

Cellular Effects

N6-Cyclopentyladenosine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have anticonvulsant activity and might exhibit protective actions against aminophylline-induced seizures .

Molecular Mechanism

The molecular mechanism of action of N6-Cyclopentyladenosine involves its binding to the adenosine A1 receptor. This binding can lead to enzyme inhibition or activation and changes in gene expression . The exact mechanism of action can depend on the specific cellular context and the presence of other signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6-Cyclopentyladenosine can change over time. For instance, it has been shown to increase hippocampal afterdischarge thresholds in rats of various ages . The specific temporal effects can depend on the experimental conditions and the specific biological system being studied.

Dosage Effects in Animal Models

The effects of N6-Cyclopentyladenosine can vary with different dosages in animal models. For example, both 0.5 mg/kg and 1 mg/kg doses of N6-Cyclopentyladenosine significantly increased hippocampal afterdischarge thresholds in rats of various ages . The higher dose significantly decreased the afterdischarge threshold in 25-day-old rats .

Metabolic Pathways

N6-Cyclopentyladenosine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is known to regulate free fatty acid metabolism, lipolysis, heart rate, and blood pressure .

准备方法

合成路线和反应条件: N6-环戊基腺苷可以通过涉及腺苷环戊基化的多步过程合成。主要步骤包括:

    羟基的保护: 腺苷首先在 2'、3' 和 5' 羟基处使用合适的保护基团(如苯甲酰基或乙酰基)进行保护。

    N6-环戊基化: 然后在偶联剂(如二环己基碳二亚胺 (DCC))存在下,将受保护的腺苷与环戊胺反应,在 N6 位置引入环戊基。

    脱保护: 最后一步涉及去除保护基团以得到 N6-环戊基腺苷.

工业生产方法: 虽然具体的工业生产方法没有广泛记录,但 N6-环戊基腺苷的大规模合成可能会涉及优化上述合成路线以提高产率和纯度。 这可能包括使用自动合成设备和高效液相色谱 (HPLC) 进行纯化 .

化学反应分析

反应类型: N6-环戊基腺苷会经历几种类型的化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,羟基的氧化可以产生酮或醛,而 N6 位置的取代可以产生各种 N6-取代的衍生物 .

相似化合物的比较

    N6-Methyladenosine: Another adenosine derivative with similar receptor affinity but different pharmacokinetic properties.

    2-Chloro-N6-cyclopentyladenosine: A derivative with a chlorine atom at the 2-position, offering different receptor selectivity and potency.

    8-Cyclopentyl-1,3-dipropylxanthine: A xanthine derivative with adenosine receptor antagonist properties.

Uniqueness: N6-Cyclopentyladenosine is unique due to its high selectivity and potency for the adenosine A1 receptor, making it a valuable tool in research and potential therapeutic applications .

属性

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMWSBKSHWARHU-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41552-82-3
Record name N6-cyclopentyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41552-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Cyclopentyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CYCLOPENTYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG47VG1ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Cyclopentyladenosine
Reactant of Route 2
Reactant of Route 2
N6-Cyclopentyladenosine
Reactant of Route 3
N6-Cyclopentyladenosine
Reactant of Route 4
Reactant of Route 4
N6-Cyclopentyladenosine
Reactant of Route 5
Reactant of Route 5
N6-Cyclopentyladenosine
Reactant of Route 6
N6-Cyclopentyladenosine
Customer
Q & A

A: N6-Cyclopentyladenosine (N6-Cyclopentyladenosine) is a highly selective agonist for the adenosine A1 receptor (A1AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Upon binding to A1ARs, N6-Cyclopentyladenosine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase activity. [, , , , , ] This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels. [, , , , , ] Downstream effects of A1AR activation by N6-Cyclopentyladenosine vary depending on the cell type and tissue but commonly include:

  • Bradycardia: N6-Cyclopentyladenosine slows heart rate by activating A1ARs on cardiac muscle cells. [, , , , , , ] This effect is mediated by the inhibition of L-type calcium channels. [, ]
  • Anticonvulsant Activity: N6-Cyclopentyladenosine displays anticonvulsant effects in various animal models of epilepsy. [, , ] While the exact mechanisms remain to be fully elucidated, they likely involve modulation of neuronal excitability. [, , ]
  • Antinociception: N6-Cyclopentyladenosine produces analgesic effects in models of pain, particularly in inflammatory pain. [, ] This effect has been linked to the activation of κ-opioid receptors. []
  • Inhibition of Neurotransmitter Release: N6-Cyclopentyladenosine reduces the release of various neurotransmitters, including acetylcholine and tachykinins, from enteric nerve endings. [, , ] This effect contributes to the modulation of intestinal motility. []

ANone: While the provided research articles focus on the pharmacological characterization of N6-Cyclopentyladenosine, they do not delve into detailed spectroscopic data. For a complete structural characterization, refer to chemical databases like PubChem or ChemSpider.

ANone: The provided research articles primarily focus on the pharmacological aspects of N6-Cyclopentyladenosine and do not cover its material compatibility and stability or its performance in non-biological applications.

ANone: N6-Cyclopentyladenosine is primarily recognized for its pharmacological activity as an adenosine A1 receptor agonist and is not known to possess catalytic properties. The provided research articles focus on its biological effects and do not indicate any catalytic applications.

ANone: Several research papers explore the structure-activity relationship (SAR) of N6-Cyclopentyladenosine by examining the effects of structural modifications on its activity, potency, and selectivity:

  • A1AR Selectivity: Modifications at the 2-position of the adenine ring, such as the addition of a chlorine atom (2-chloro-N6-Cyclopentyladenosine), can further enhance A1AR selectivity. [, ]
  • Partial Agonism: Introduction of alkylamino substituents at the 8-position of the adenine ring can lead to compounds with partial agonist activity at A1ARs. [] For instance, 8-methylamino-N6-Cyclopentyladenosine (8MCPA) and 8-ethylamino-N6-Cyclopentyladenosine (8ECPA) exhibited reduced intrinsic activity compared to N6-Cyclopentyladenosine in reducing heart rate in rats. []
  • Influence of N6-Substituent: The N6-cyclopentyl group is crucial for A1AR affinity. [] Modifications to this group can significantly impact potency and selectivity.

ANone: The provided research articles primarily focus on the pharmacological characterization of N6-Cyclopentyladenosine and do not provide detailed information about its stability characteristics or specific formulation strategies.

ANone: The provided research articles are primarily concerned with the scientific and pharmacological aspects of N6-Cyclopentyladenosine and do not address specific SHE (Safety, Health, and Environment) regulations. As a research chemical, handling N6-Cyclopentyladenosine requires adherence to standard laboratory safety protocols and relevant regulations for handling potentially hazardous substances.

ANone: Several studies have investigated the pharmacokinetic and pharmacodynamic properties of N6-Cyclopentyladenosine in rats:

  • Pharmacokinetics: N6-Cyclopentyladenosine displays a rapid elimination half-life in rats (around 7 minutes) after intravenous administration. [, ] Structural modifications, such as 8-alkylamino substitutions, can lead to a larger volume of distribution and longer terminal half-lives (17-24 minutes). []
  • Pharmacodynamics: The relationship between N6-Cyclopentyladenosine concentration and its cardiovascular effects, particularly heart rate reduction, can be described by the sigmoidal Emax model. [, ]
  • Metabolism: While the research articles do not provide a detailed metabolic profile of N6-Cyclopentyladenosine, they suggest that it is not extensively metabolized into active metabolites, as determined by radioreceptor assays. []

ANone: Numerous studies highlight the in vitro and in vivo efficacy of N6-Cyclopentyladenosine in various experimental settings:

  • In vitro: N6-Cyclopentyladenosine effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing A1ARs, confirming its agonist activity at the cellular level. [, ] It also demonstrates inhibitory effects on neurotransmitter release from enteric nerve endings in isolated tissue preparations. [, ]
  • In vivo: N6-Cyclopentyladenosine exhibits significant efficacy in various animal models:
    • Cardiovascular Effects: It produces bradycardia and hypotension in rats, demonstrating its effects on the cardiovascular system. [, , , , , , , ]
    • Anticonvulsant Activity: N6-Cyclopentyladenosine effectively reduces seizure susceptibility in animal models of epilepsy. [, , ]
    • Antinociception: It displays significant analgesic effects in models of inflammatory pain. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。